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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211 Get Quote

An In-depth Technical Guide to 5-
Bromoquinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoquinazoline-2,4-diamine,

a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

outlines its chemical properties, plausible synthetic routes, known biological activities, and

detailed experimental protocols for its evaluation.

Chemical and Physical Properties
5-Bromoquinazoline-2,4-diamine is a quinazoline derivative with a bromine substituent at the

5th position. The core structure, 2,4-diaminoquinazoline, is a known pharmacophore found in

various biologically active molecules.[1]
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Property Value Source

CAS Number 119584-75-7 [2][3][4][5]

Molecular Formula C₈H₇BrN₄ [2][3][4][5]

Molecular Weight 239.07 g/mol [2][3][5]

IUPAC Name
5-bromoquinazoline-2,4-

diamine
[5]

Synonyms

2,4-Quinazolinediamine, 5-

bromo-; 5-Bromo-2,4-

quinazolinediamine

[4][5]

Synthesis
The synthesis of 5-Bromoquinazoline-2,4-diamine can be approached through established

methods for constructing the 2,4-diaminoquinazoline scaffold. A general and efficient route

involves the cyclization of appropriately substituted benzonitriles. While a specific protocol for

the 5-bromo derivative is not readily available in the cited literature, a plausible synthetic

workflow can be extrapolated from general methods for synthesizing substituted 2,4-

diaminoquinazolines.[1][6][7][8]

A common strategy involves the use of a substituted 2-aminobenzonitrile, which undergoes

cyclization with a source of the C2-N3-C4-N fragment, such as guanidine.

Starting Materials

Reaction Product2-Amino-6-bromobenzonitrile

Cyclization

Guanidine
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A plausible synthetic workflow for 5-Bromoquinazoline-2,4-diamine.

Biological Activity
Quinazoline derivatives are recognized for a wide spectrum of biological activities, including

anticancer, antimicrobial, and antimalarial properties.[9][10][11] The 2,4-diaminoquinazoline

core, in particular, has been identified as a key pharmacophore in the development of

therapeutic agents.

Anticancer Activity and Wnt Signaling Inhibition
Recent studies have highlighted the role of 2,4-diaminoquinazoline as an inhibitor of the Wnt/β-

catenin signaling pathway, which is frequently dysregulated in various cancers, including

gastric cancer. Aberrant activation of this pathway is associated with tumor progression and

metastasis. 2,4-diaminoquinazoline has been shown to selectively inhibit Lymphoid Enhancer-

Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to

the suppression of Wnt target genes, resulting in the induction of apoptosis and the inhibition of

cancer cell growth, migration, and invasion.
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Inhibition of the Wnt/β-catenin signaling pathway by 2,4-diaminoquinazolines.
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DNA-Binding Affinity
Some 2,4-diaminoquinazoline derivatives have demonstrated an affinity for binding with DNA,

suggesting a potential mechanism of action for their antitumor effects that involves the

inhibition of replicative enzymes and DNA repair systems.[12]

Antimalarial Activity
Derivatives of 2,4-diaminoquinazoline have also been investigated for their antimalarial

properties. These compounds have shown efficacy against Plasmodium species, the causative

agents of malaria.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

5-Bromoquinazoline-2,4-diamine.

In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

[15][16]

Materials:

96-well microtiter plates

Cell culture medium

Test compound (5-Bromoquinazoline-2,4-diamine) dissolved in a suitable solvent (e.g.,

DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to

allow for attachment.

Treat the cells with serial dilutions of the test compound and incubate for the desired

exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to reduce the MTT to formazan crystals.

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value.

DNA-Binding Assay (Colorimetric)
This assay quantifies the binding of a protein (e.g., a transcription factor) to a specific DNA

sequence.[17][18][19][20][21]

Materials:

Streptavidin-coated 96-well plates

Biotinylated double-stranded DNA oligonucleotides containing the consensus binding

sequence

Nuclear protein extract

Primary antibody specific to the DNA-binding protein of interest

HRP-conjugated secondary antibody

Developing solution (e.g., TMB)

Stop solution
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Wash buffer

Microplate reader

Procedure:

Incubate the biotinylated DNA oligonucleotides with the nuclear extract in a binding buffer to

allow for the formation of protein-DNA complexes.

Transfer the mixture to the streptavidin-coated wells and incubate to allow for the capture of

the biotinylated DNA.

Wash the wells to remove unbound proteins.

Add the primary antibody and incubate.

Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

Wash the wells and add the developing solution. Stop the reaction with the stop solution.

Measure the absorbance at the appropriate wavelength. The signal intensity is proportional

to the amount of protein bound to the DNA.

In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[22]

[23][24]

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice)

Human cancer cell line

Cell culture medium and reagents

Matrigel (optional)

Test compound formulation
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Calipers for tumor measurement

Procedure:

Harvest cancer cells during their exponential growth phase and resuspend them in a suitable

medium, optionally mixed with Matrigel.

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the

mice into treatment and control groups.

Administer the test compound and vehicle control according to the predetermined dosing

schedule and route.

Measure tumor volume using calipers at regular intervals.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology).

In Vitro Antimalarial Activity Assay (SYBR Green I-
based)
This fluorescence-based assay is used to determine the efficacy of compounds against

Plasmodium falciparum.[25][26][27][28][29]

Materials:

P. falciparum culture (synchronized to the ring stage)

Human erythrocytes

Complete culture medium

96-well plates
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SYBR Green I lysis buffer

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in a 96-well plate.

Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each

well.

Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark to allow

for cell lysis and DNA staining.

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530

nm).

Calculate the parasite growth inhibition and determine the IC₅₀ value.

Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activity of

certain 2,4-diaminoquinazoline derivatives, as reported in the literature. It is important to note

that these values are for related compounds and not specifically for 5-Bromoquinazoline-2,4-
diamine.
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Compound
Class

Biological
Activity

Cell
Line/Target

IC₅₀ Source

2,4-

diaminoquinazoli

nes

Anticancer

MCF-7, HCT-

116, HePG-2,

HFB4

9.1–12.0 µg/ml [12]

4-(3'-bromo-4'-

hydroxylphenyl)-

amino-6,7-

dimethoxyquinaz

oline

Anticancer
U373, U87

glioblastoma

Micromolar

concentrations
[30]

EGF-conjugated

quinazoline
Anticancer

Glioblastoma

cells
813 +/- 139 nM [30]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052211#cas-number-and-molecular-formula-for-5-
bromoquinazoline-2-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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